Triton X-100

Catalog No.
S1533689
CAS No.
9002-93-1
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triton X-100

CAS Number

9002-93-1

Product Name

Triton X-100

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3

InChI Key

JYCQQPHGFMYQCF-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO

Synonyms

Octoxinol, Octoxinols, Octoxynol, Octoxynol 9, Octoxynol-9, Octoxynols, Octylphenoxy Polyethoxyethanol, Octylphenoxypolyethoxyethanols, Polyethoxyethanol, Octylphenoxy, Triton X 100, Triton X 305, Triton X 45, Triton X-100, Triton X-305, Triton X-45, Triton X100, Triton X305, Triton X45

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO

Protein Extraction and Solubilization

Triton X-100 is a nonionic detergent widely used in scientific research for protein extraction and solubilization. It works by disrupting the cell membrane, allowing access to the intracellular proteins. The amphiphilic nature of Triton X-100, meaning it has both hydrophobic and hydrophilic regions, allows it to interact with both the hydrophobic regions of proteins and the aqueous environment, keeping them soluble []. This is crucial for various downstream applications in proteomics, such as protein analysis, purification, and crystallization [].

There are two main approaches using Triton X-100 for protein extraction:

  • Cell Lysis: This involves complete disruption of the cell membrane, releasing all cellular components, including proteins, into the solution. The concentration of Triton X-100 used for this purpose typically ranges from 1% to 2% [].
  • Membrane Permeabilization: This method allows access to specific compartments within the cell, such as the cytoplasm, while leaving the cell membrane intact. Lower concentrations of Triton X-100, typically around 0.1% to 0.5%, are used for this approach [].

Drug Delivery and Transfection

Triton X-100 finds applications in drug delivery and transfection research. Its ability to interact with membranes allows it to facilitate the delivery of drugs or other molecules into cells. In some cases, it can directly solubilize hydrophobic drugs, making them more bioavailable []. However, it's important to note that Triton X-100 is not typically used in human applications due to potential toxicity concerns.

In transfection experiments, Triton X-100 can be used to permeabilize the cell membrane, allowing the entry of foreign molecules like DNA or RNA. However, its use in transfection is limited due to its potential to disrupt other cellular functions [].

Other Applications

Beyond the aforementioned uses, Triton X-100 has various other applications in scientific research, including:

  • Immunological assays: It can be used to solubilize membrane proteins for use in various immunological assays, such as Western blotting [].
  • Enzyme activity studies: Triton X-100 can be used to study the activity of membrane-bound enzymes by solubilizing them while maintaining their functionality [].
  • Microscopy: Triton X-100 can be used to permeabilize cells for immunofluorescence microscopy, allowing visualization of intracellular components [].

Molecular Structure Analysis

Triton X-100 is a heterogeneous mixture of molecules with a similar structure. The general formula is C14H22O(C2H4O)n, where n represents the number of ethylene oxide units (typically between 9 and 10) attached to a central aromatic group []. The key features of its structure include:

  • Hydrophobic tail: The C14H22O group is a bulky, nonpolar aromatic ring attached to a hydrocarbon chain. This portion interacts poorly with water.
  • Hydrophilic head: The (C2H4O)n chain represents the polyethylene glycol (PEG) segment, which is highly polar and forms hydrogen bonds with water molecules.

This dual nature allows Triton X-100 to interact with both aqueous (water-based) and non-aqueous environments [].


Chemical Reactions Analysis

The primary reaction of interest in scientific research is the interaction of Triton X-100 with cell membranes. This is not a well-defined reaction but rather a physical disruption process. The hydrophobic tail of Triton X-100 inserts itself into the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the surrounding water. This disrupts the membrane structure and leads to cell lysis, releasing cellular contents.


Physical And Chemical Properties Analysis

  • Appearance: Colorless liquid [].
  • Density: 1.07 g/cm³ [].
  • Boiling point: 270 °C (518 °F) [].
  • Solubility: Soluble in water, methanol, ethanol, and many other organic solvents [].
  • Stability: Relatively stable under normal laboratory conditions [].
  • Critical micelle concentration (CMC): The concentration at which Triton X-100 forms micelles (aggregates in water). The CMC of Triton X-100 is approximately 0.006 mM [].

As mentioned previously, Triton X-100 acts primarily through physical disruption of cell membranes. The detergent properties allow it to insert its hydrophobic tail into the lipid bilayer, while the hydrophilic head interacts with the surrounding water. This disrupts the phospholipid interactions that maintain membrane integrity, leading to cell lysis and release of cellular contents [].

At low concentrations, Triton X-100 can also solubilize proteins by surrounding them with micelles. These micelles shield the hydrophobic regions of proteins from the aqueous environment, allowing them to remain in solution [].

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling [].
  • Potential for allergic reactions: Long-term exposure can cause skin sensitization in some individuals [].
  • Environmental considerations: Triton X-100 is toxic to aquatic organisms. Dispose of waste according to local regulations [].

XLogP3

4.6

UNII

20CAX7IO75

GHS Hazard Statements

Aggregated GHS information provided by 515 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 17 of 515 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 498 of 515 companies with hazard statement code(s):;
H302 (87.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (65.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (26.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H410 (15.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (47.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (16.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

63869-93-2
9002-93-1
2315-67-5

Wikipedia

Octoxynol-1
Triton X-100

Use Classification

Cosmetics -> Cleansing; Emulsifying; Surfactant

Dates

Modify: 2023-08-15

Effect of Triton X-100 on the Activity and Selectivity of Lipase Immobilized on Chemically Reduced Graphene Oxides

Tejaswini R B Ramakrishna, Trent D Ashton, Susan N Marshall, Tim D Nalder, Wenrong Yang, Colin J Barrow
PMID: 34286574   DOI: 10.1021/acs.langmuir.1c01386

Abstract

The effect of support hydrophobicity on lipase activity and substrate selectivity was investigated with and without Triton X-100 (TX-100). Lipases from
(TL) and
(QLM) were immobilized on graphene oxide (GO) and a range of chemically reduced graphene oxides (CRGOs) with different levels of surface hydrophobicity. Activity assays using 4-hydroxy-
-propyl-1,8-naphthalimide (NAP) esters of varying chain lengths (NAP-butyrate (NAP-B), NAP-octanoate (NAP-O), and NAP-palmitate (NAP-P)) showed that the activity of immobilized QLM and TL decreased by more than 60% on GO and 80% on CRGO (2 h), with activity decreasing further as surface hydrophobicity of the CRGOs increased. Across the hydrophobicity range of GO/CRGOs, the substrate selectivity of QLM shifted from more readily hydrolyzing NAP-P to NAP-B, while TL retained its substrate selectivity for NAP-O. Lipase TL was also shown to desorb from GO and 2 h CRGO when mixed with NAP-O and NAP-P, whereas QLM did not. Circular dichroism analyses of the lipase α-helix content correlate to the observed activity data, with decreases in the α-helical content (40% in TL and 20% in QLM relative to free lipase) consistent with decreases in activity after immobilization on GO. α-Helical content decreased even further as the surface hydrophobicity of CRGOs increased. Attenuated total reflectance-Fourier transform infrared spectroscopy also showed significant changes to the lipase secondary structure upon immobilization. The addition of TX-100 into the activity assay modified the substrate selectivity of immobilized QLM, improving the activity against NAP-O (90%) and NAP-P (67%) compared to the activity measured without TX-100. It was shown that TX-100 primarily affected the activity of QLM by interacting with the ester substrate and the lipase itself. This study provides an improved understanding of how support hydrophobicity and the presence of TX-100 can affect activity/selectivity of lipases immobilized on hydrophobic supports.


Modeling the saturation of detergent association in mixed liposome systems

Samantha T Clark, Matthias M L Arras, Stephen A Sarles, Paul D Frymier
PMID: 34216851   DOI: 10.1016/j.colsurfb.2021.111927

Abstract

Cells tune the lipid types present in their membranes to adjust for thermal and chemical stability, as well as to promote association and dissociation of small molecules and bound proteins. Understanding the influence of lipid type on molecule association would open doors for targeted cell therapies, in particular when molecular association is observed in the presence of competing membranes. For this reason, we modeled and experimentally observed the association of a small molecule with two membrane types present by measuring the association of the detergent Triton X-100 with two types of liposomes, egg phosphatidylcholine (ePC) liposomes and egg phosphatidic acid (ePA) liposomes, at varying ratios. We called this mixed liposomes, as each liposome population was formed from a different lipid type. Absorbance spectrometry was used to observe the stages of detergent association with mixed liposomes and to determine the detergent concentration at which the liposomes were fully saturated. A saturation model was also derived that predicts the detergent associated with each liposome type when the lipid bilayers are fully saturated with detergent. The techinical input parameters for the model are the detergent to lipid ratio and the relative absorbance intensity for each of the pure liposome species at saturation. With that, the association of detergent with any mixture of those liposome types at saturation can be determined.


The hidden allergen: Triton X-100, a derivative of polyethylene glycol

Sari M Herman, Eric Lui, Harold Kim
PMID: 34246443   DOI: 10.1016/j.jaip.2021.04.020

Abstract




Effects of chemical and physical methods on decellularization of murine skeletal muscles

Carla M F C Miranda, Luciano C P C Leonel, Rafael R Cañada, Durvanei A Maria, Maria Angélica Miglino, Mariano Del Sol, Sonja E Lobo
PMID: 34190843   DOI: 10.1590/0001-3765202120190942

Abstract

Volumetric muscle loss causes functional weakness and is often treated with muscle grafts or implant of biomaterials. Extracellular matrices, obtained through tissue decellularization, have been widely used as biological biomaterials in tissue engineering. Optimal decellularization method varies among tissues and have significant impact on the quality of the matrix. This study aimed at comparing the efficacy of four protocols, that varied according to the temperature of tissue storage and the sequence of chemical reagents, to decellularize murine skeletal muscles. Tibialis anterior muscles were harvested from rats and were frozen at -20°C or stored at room temperature, followed by decellularization in solutions containing EDTA + Tris, SDS and Triton X-100, applied in different sequences. Samples were analyzed for macroscopic aspects, cell removal, decrease of DNA content, preservation of proteins and three-dimensional structure of the matrices. Processing protocols that started with incubation in SDS solution optimized removal of cells and DNA content and preserved the matrix ultrastructure and composition, compared to those that were initiated with EDTA + Tris. Freezing the samples before decellularization favored cell removal, regardless of the sequence of chemical reagents. Thus, to freeze skeletal muscles and to start decellularization with 1% SDS solution showed the best results.


Determination of Two Differently Manufactured Silicon Dioxide Nanoparticles by Cloud Point Extraction Approach in Intestinal Cells, Intestinal Barriers and Tissues

Na-Kyung Yoo, Ye-Rin Jeon, Soo-Jin Choi
PMID: 34210022   DOI: 10.3390/ijms22137035

Abstract

Food additive amorphous silicon dioxide (SiO
) particles are manufactured by two different methods-precipitated and fumed procedures-which can induce different physicochemical properties and biological fates. In this study, precipitated and fumed SiO
particles were characterized in terms of constituent particle size, hydrodynamic diameter, zeta potential, surface area, and solubility. Their fates in intestinal cells, intestinal barriers, and tissues after oral administration in rats were determined by optimizing Triton X-114-based cloud point extraction (CPE). The results demonstrate that the constituent particle sizes of precipitated and fumed SiO
particles were similar, but their aggregate states differed from biofluid types, which also affect dissolution properties. Significantly higher cellular uptake, intestinal transport amount, and tissue accumulation of precipitated SiO
than of fumed SiO
was found. The intracellular fates of both types of particles in intestinal cells were primarily particle forms, but slowly decomposed into ions during intestinal transport and after distribution in the liver, and completely dissolved in the bloodstream and kidneys. These findings will provide crucial information for understanding and predicting the potential toxicity of food additive SiO
after oral intake.


Exploring the utility of Au@PVP-polyamide-Triton X-114 for SERS tracking of extracellular senescence associated-beta-galactosidase activity

Shaofei Li, Yizhuang Cheng, Miao Qin, Siyu Chen, Pan Li, Liangbao Yang
PMID: 33912876   DOI: 10.1039/d1ay00470k

Abstract

A compound with enrichment and SERS enhancement was successfully developed, which could rapidly adsorb X-gal hydrolysates from a liquid matrix in 5 minutes and further be used for SERS analysis with a detection limit of less than 1 × 10-9 mol L-1. This novel strategy will facilitate the development of an analytical approach for cellular senescence.


Impact of Porcine Pancreas Decellularization Conditions on the Quality of Obtained dECM

Marta Klak, Ilona Łojszczyk, Andrzej Berman, Grzegorz Tymicki, Anna Adamiok-Ostrowska, Maciej Sierakowski, Radosław Olkowski, Andrzej Antoni Szczepankiewicz, Artur Kamiński, Agnieszka Dobrzyń, Michał Wszoła
PMID: 34209772   DOI: 10.3390/ijms22137005

Abstract

Due to the limited number of organ donors, 3D printing of organs is a promising technique. Tissue engineering is increasingly using xenogeneic material for this purpose. This study was aimed at assessing the safety of decellularized porcine pancreas, together with the analysis of the risk of an undesirable immune response. We tested eight variants of the decellularization process. We determined the following impacts: rinsing agents (PBS/NH
·H
O), temperature conditions (4 °C/24 °C), and the grinding method of native material (ground/cut). To assess the quality of the extracellular matrix after the completed decellularization process, analyses of the following were performed: DNA concentration, fat content, microscopic evaluation, proteolysis, material cytotoxicity, and most importantly, the Triton X-100 content. Our analyses showed that we obtained a product with an extremely low detergent content with negligible residual DNA content. The obtained results confirmed the performed histological and immuno-fluorescence staining. Moreover, the TEM microscopic analysis proved that the correct collagen structure was preserved after the decellularization process. Based on the obtained results, we chose the most favorable variant in terms of quality and biology. The method we chose is an effective and safe method that gives a chance for the development of transplant and regenerative medicine.


MAGEA4 Coated Extracellular Vesicles Are Stable and Can Be Assembled In Vitro

Olavi Reinsalu, Anneli Samel, Elen Niemeister, Reet Kurg
PMID: 34069064   DOI: 10.3390/ijms22105208

Abstract

Extracellular vesicles (EVs) are valued candidates for the development of new tools for medical applications. Vesicles carrying melanoma-associated antigen A (MAGEA) proteins, a subfamily of cancer-testis antigens, are particularly promising tools in the fight against cancer. Here, we have studied the biophysical and chemical properties of MAGEA4-EVs and show that they are stable under common storage conditions such as keeping at +4 °C and -80 °C for at least 3 weeks after purification. The MAGEA4-EVs can be freeze-thawed two times without losing MAGEA4 in detectable quantities. The attachment of MAGEA4 to the surface of EVs cannot be disrupted by high salt concentrations or chelators, but the vesicles are sensitive to high pH. The MAGEA4 protein can bind to the surface of EVs in vitro, using robust passive incubation. In addition, EVs can be loaded with recombinant proteins fused to the MAGEA4 open reading frame within the cells and also in vitro. The high stability of MAGEA4-EVs ensures their potential for the development of EV-based anti-cancer applications.


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